2-chloro-5-(pyridin-4-yl)pyrazine chemical structure and physicochemical properties
2-chloro-5-(pyridin-4-yl)pyrazine chemical structure and physicochemical properties
Executive Summary
The 2-chloro-5-(pyridin-4-yl)pyrazine scaffold is a highly versatile, privileged building block in modern medicinal chemistry[1]. Featuring orthogonal reactivity handles—a substitution-labile chlorine atom and a basic pyridine nitrogen—this compound serves as a critical intermediate in the synthesis of advanced therapeutics. It is prominently utilized in the development of kinase inhibitors targeting the PI3K/Akt/mTOR pathway[1] and in the synthesis of sulfonylureas and sulfonylthioureas that act as potent inhibitors of the NLRP3 inflammasome[2][3]. This guide provides an in-depth analysis of its physicochemical properties, structural dynamics, and the regioselective synthetic protocols required for its successful isolation.
Physicochemical Profiling & Structural Dynamics
Understanding the physicochemical parameters of 2-chloro-5-(pyridin-4-yl)pyrazine is essential for predicting its behavior in both synthetic workflows and biological environments. The pyrazine ring imparts metabolic stability and lowers the overall lipophilicity compared to phenyl analogs, while the pyridin-4-yl moiety provides a critical hydrogen bond acceptor for kinase hinge-binding motifs[1].
Quantitative Physicochemical Data
| Property | Value | Causality / Implication in Drug Design |
| Molecular Formula | C9H6ClN3 | Defines the exact stoichiometry and isotopic distribution for MS analysis. |
| Molecular Weight | 191.62 g/mol | Low MW allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 38.67 Ų | Excellent membrane permeability; ideal for intracellular targets like kinases or NLRP3. |
| LogP (Estimated) | 1.6 – 1.9 | Optimal lipophilicity for balancing aqueous solubility and lipid membrane partitioning. |
| Hydrogen Bond Donors | 0 | Minimizes the desolvation penalty during target binding, increasing binding affinity. |
| Hydrogen Bond Acceptors | 3 | Facilitates highly directional interactions with the ATP-binding pockets of target proteins. |
| Rotatable Bonds | 1 | High structural rigidity lowers the entropic penalty upon target binding. |
Mechanistic Role in Drug Discovery
Pyrazine-based biaryls are fundamental to targeting the ATP-binding pockets of kinases. The nitrogen atoms in the pyrazine and pyridine rings act as key pharmacophore elements, engaging in hydrogen bonding with the kinase hinge region[1]. Beyond oncology, recent patent literature highlights this specific scaffold's utility in synthesizing compounds that prevent the post-translational processing of IL-1β, thereby arresting activated monocytes and preventing cell death via NLRP3 inhibition[2][3].
PI3K/Akt signaling pathway targeted by 2-chloro-5-(pyridin-4-yl)pyrazine derivatives.
Synthesis Methodology: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most commonly used carbon-carbon bond-forming reaction in the pharmaceutical industry due to its high functional group tolerance[4]. The synthesis of 2-chloro-5-(pyridin-4-yl)pyrazine relies heavily on the regioselective cross-coupling of 2,5-dichloropyrazine with pyridin-4-ylboronic acid[1][2].
The primary synthetic challenge is preventing the over-reaction to 2,5-di(pyridin-4-yl)pyrazine. Alternative methods, such as Negishi cross-coupling using organozinc reagents, can also be employed to functionalize chloropyrazine derivatives, but Suzuki coupling remains the industry standard for this specific transformation[5].
Suzuki-Miyaura catalytic cycle for synthesizing 2-chloro-5-(pyridin-4-yl)pyrazine.
Step-by-Step Protocol (Self-Validating System)
Step 1: Preparation of the Catalytic System
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Action: In an oven-dried, nitrogen-flushed reaction vessel, dissolve 2,5-dichloropyrazine (1.0 eq) in anhydrous 1,4-dioxane. Add Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 eq)[2].
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Causality: A less hyperactive catalyst like Pd(PPh₃)₄ is deliberately chosen over modern Buchwald precatalysts to maintain kinetic control, preventing the highly reactive intermediate from immediately undergoing a second oxidative addition[4].
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Self-Validation: Observe the color of the solution. A distinct color change (typically yellow to orange/red) confirms the dissolution and initial activation of the Pd complex.
Step 2: Controlled Transmetalation
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Action: Prepare a solution of pyridin-4-ylboronic acid (1.05 eq) and K₂CO₃ (3.0 eq) in a minimal amount of degassed water. Add this aqueous mixture dropwise to the organic phase at 77 °C over 1 hour[2][3].
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Causality: Dropwise addition restricts the availability of the boronate. By starving the reaction of the transmetalating agent, transmetalation becomes the turnover-limiting step, strictly favoring mono-coupling over di-coupling[4].
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Self-Validation: Pull a 10 µL aliquot at 30 minutes. Quench in acetonitrile and run a rapid LC-MS. The system is validated if the mono-coupled mass (m/z 192 [M+H]+) is the dominant peak, with the di-coupled mass (m/z 235 [M+H]+) remaining <5% AUC.
Step 3: Reaction Quenching and Phase Separation
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Action: Cool the reaction to 0 °C. Carefully add methanol (1 mL) and stir for 5 minutes, followed by water and dichloromethane (DCM)[3].
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Causality: Methanol rapidly quenches any unreacted active palladium species and boronic acid. The biphasic DCM/water system extracts the lipophilic pyrazine product into the organic layer while partitioning inorganic salts into the aqueous layer[3].
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Self-Validation: Pass the biphasic mixture through a phase separator. TLC (UV 254 nm) of the organic layer should reveal a single major spot with an Rf distinct from the starting 2,5-dichloropyrazine.
Step 4: Purification
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Action: Concentrate the organic layer and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).
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Causality: Removes trace palladium (which can interfere with downstream biological assays) and any residual di-coupled byproduct.
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Self-Validation: ¹H NMR (CDCl₃) must show the characteristic downfield shift of the pyrazine protons and the AA'BB' system of the pyridin-4-yl group, confirming the exact regiochemistry.
References
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Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 Source: Royal Society of Chemistry (2016) URL:[Link]
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Regio- and Chemoselective Multiple Functionalization of Chloropyrazine Derivatives Source: Organic Letters - ACS Publications (2009) URL:[Link]
- US11465992B2 - Sulfonamide carboxamide compounds Source: Google Patents URL
- WO2019034686A1 - Novel sulfonamide carboxamide compounds Source: Google Patents URL
